molecular formula C13H20FN3O2S B2372693 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide CAS No. 1211740-17-8

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2372693
CAS No.: 1211740-17-8
M. Wt: 301.38
InChI Key: UAHRCKYTSRSCTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent . Another synthesis is based on the displacement of a nitro group on a benzene ring by a weak nucleophile such as the 18 F anion .


Molecular Structure Analysis

In the crystal structure of a similar compound, the piperazine ring adopts a chair conformation. One weak intramolecular C—H⋯O hydrogen bond, together with one weak intermolecular C—H⋯O and two strong intermolecular O—H⋯N hydrogen bonds are present .


Physical and Chemical Properties Analysis

The empirical formula of a similar compound is C24H24FN7 .

Scientific Research Applications

Chemical Synthesis and Modification

Research has explored the synthesis and chemical modification of structures similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide. Studies involve the sulfomethylation of piperazine and polyazamacrocycles, leading to products with methanesulfonate groups, which can further undergo modifications to produce a variety of derivatives (van Westrenen & Sherry, 1992). This research demonstrates the flexibility and utility of methanesulfonamide derivatives in synthesizing complex macrocyclic chelates, which have potential applications in medicinal chemistry and materials science.

Radiopharmaceutical Development

Another area of application is the development of radiopharmaceuticals, where derivatives of piperazine with methanesulfonamide groups have been studied for their potential in imaging. For instance, the automated synthesis of [(18)F]FCWAY, a radioligand for serotonin 5-HT(1A) receptors, involves a methanesulfonate precursor for nucleophilic substitution, showcasing the role of methanesulfonamide derivatives in creating imaging agents for clinical studies (Vuong et al., 2007).

Organic Chemistry and Material Science

In organic chemistry, the synthesis of N-Heterocycles using α-phenylvinylsulfonium salts, including reactions involving structures similar to this compound, indicates the compound's relevance in creating a range of cyclic organic structures with potential applications in materials science, pharmaceuticals, and chemical research (Matlock et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .

Biochemical Pathways

The inhibition of ENTs affects the nucleoside transport, which is crucial for nucleotide synthesis and regulation of adenosine function. This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis .

Pharmacokinetics

The structure-activity relationship studies suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to a decrease in nucleoside transport. This can affect cellular processes such as nucleotide synthesis and regulation of adenosine function .

Future Directions

It is expected that structural modification may further improve its potency and selectivity and lead to the development of useful pharmacological agents .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3O2S/c1-20(18,19)15-6-7-16-8-10-17(11-9-16)13-5-3-2-4-12(13)14/h2-5,15H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHRCKYTSRSCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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